molecular formula C19H22ClN3O2S B2676054 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1091383-99-1

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2676054
CAS No.: 1091383-99-1
M. Wt: 391.91
InChI Key: KDEMAGFMCOFIIH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure combining a chloro-substituted benzene ring, a dimethylamino group, and an indole moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, the compound undergoes alkylation with a suitable alkylating agent to introduce the dimethylamino group.

    Sulfonamide Formation: The alkylated indole is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems. Safety measures are crucial due to the use of reactive chemicals and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the indole or dimethylamino groups.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide linkage can be hydrolyzed.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the indole or dimethylamino groups.

    Reduction: Reduced forms of the indole or dimethylamino groups.

    Hydrolysis: Breakdown products of the sulfonamide linkage.

Scientific Research Applications

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The indole moiety is known for its ability to interact with various biological targets, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the indole.

    N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide: Lacks the chloro group.

    2-chloro-N-(2-(dimethylamino)ethyl)benzenesulfonamide: Lacks the indole moiety.

Uniqueness

The presence of both the chloro and indole groups in 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-22(2)18(15-13-23(3)17-10-6-4-8-14(15)17)12-21-26(24,25)19-11-7-5-9-16(19)20/h4-11,13,18,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEMAGFMCOFIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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